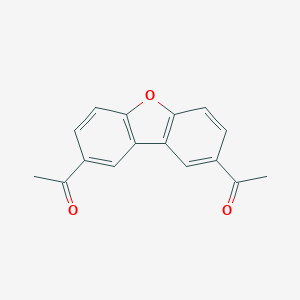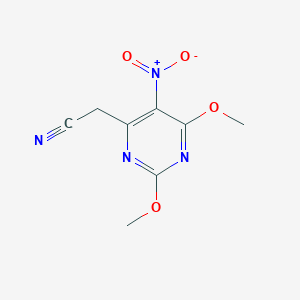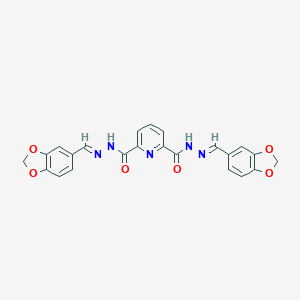
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide, commonly known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in cellular signaling and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer. AG490 has been extensively studied in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
AG490 inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This prevents the activation of STAT transcription factors, which are downstream targets of JAK kinases. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which can result in the inhibition of cell proliferation and induction of apoptosis. AG490 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, AG490 has been shown to have immunosuppressive effects, as it inhibits the activation and proliferation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the scientific community, and its mechanism of action is well understood. However, AG490 also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of AG490. One area of research is the development of more specific JAK inhibitors that can target individual JAK kinases. Another area of research is the combination of AG490 with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the study of AG490 in animal models of disease can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of AG490 involves the reaction of 4-methoxybenzoyl chloride with morpholine to obtain 4-methoxy-N-morpholinylbenzamide. This compound is then reacted with carbon disulfide to obtain 4-methoxy-N-(4-morpholinylcarbothioyl)benzamide. The synthesis of AG490 has been reported in several research articles and is considered a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
AG490 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT pathway, which is involved in various physiological and pathological processes. AG490 has been studied for its potential use in cancer therapy, as the JAK/STAT pathway is often dysregulated in cancer cells. It has also been studied for its potential use in the treatment of autoimmune and inflammatory diseases, as well as in the prevention of transplant rejection.
Eigenschaften
Molekularformel |
C13H16N2O3S |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
4-methoxy-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
InChI-Schlüssel |
UFENNBDNRDJUBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)

![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)


![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)